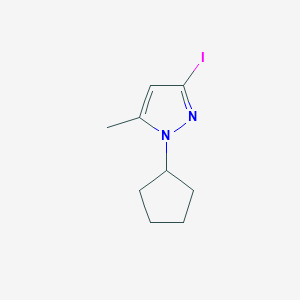

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-iodo-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZSIYAGSABERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCCC2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Homolytic Cleavage Photodegradation :

Exposure to UV radiation can induce homolytic cleavage of the C-I bond, generating a pyrazolyl radical and an iodine radical. This process is a common degradation pathway for many iodo-aromatic compounds. The resulting pyrazolyl radical is highly reactive and can undergo a variety of subsequent reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or other organic molecules to form 1-Cyclopentyl-5-methyl-1H-pyrazole.

Dimerization: Two pyrazolyl radicals can combine to form a biprazole derivative.

Reaction with Oxygen: In the presence of oxygen, the radical can react to form peroxy radicals, leading to a cascade of oxidative degradation products.

Nucleophilic Substitution:

The iodine atom can be displaced by a variety of nucleophiles. This reaction is facilitated by the relatively good leaving group ability of the iodide ion. The susceptibility to nucleophilic attack depends on the reaction conditions and the nature of the nucleophile.

Reductive Deiodination:

The C-I bond can be cleaved by reducing agents, resulting in the replacement of the iodine atom with a hydrogen atom. This process, known as hydrodeiodination, can be initiated by various reducing systems, including certain metals, catalytic hydrogenation, or radical reactions.

Oxidative Degradation:

Strong oxidizing agents can lead to the degradation of the pyrazole (B372694) ring itself. While the pyrazole ring is generally stable to oxidation, harsh conditions can lead to ring opening and the formation of various smaller, oxygenated fragments. In some cases, oxidation can occur at the pyrazole ring, leading to hydroxylated products. For instance, rat liver microsomes have been shown to oxidize pyrazole to 4-hydroxypyrazole. nih.gov

Thermal Decomposition:

Advanced Spectroscopic Characterization for Structural Assignment

A combination of advanced spectroscopic techniques has been employed to unequivocally determine the molecular structure of this compound and to study its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical information for confirming the connectivity of the atoms and the specific isomeric form.

In ¹H NMR, the chemical shifts are indicative of the electronic environment of the protons. The spectrum is expected to show distinct signals for the methyl group, the cyclopentyl group, and the lone proton on the pyrazole (B372694) ring. The methyl protons typically appear as a singlet in the upfield region. The protons of the cyclopentyl ring would present as multiplets due to complex spin-spin coupling. The proton at the C4 position of the pyrazole ring would appear as a singlet at a characteristic downfield shift.

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The number of unique carbon signals confirms the asymmetry of the molecule. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern. The carbon atom bonded to the iodine (C3) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrazole-CH (C4) | ~6.15 | ~112.5 |

| C H₃ (on C5) | ~2.25 | ~12.0 |

| Cyclopentyl-CH (on N1) | ~4.70 | ~62.0 |

| Cyclopentyl-C H₂ (C2'/C5') | ~2.00 | ~33.0 |

| Cyclopentyl-C H₂ (C3'/C4') | ~1.75 | ~24.0 |

| Pyrazole-C -I (C3) | - | ~95.0 |

| Pyrazole-C -CH₃ (C5) | - | ~148.0 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Proton exchange studies, often conducted using variable temperature NMR, can provide information on dynamic processes such as tautomerism. However, in N-substituted pyrazoles like the title compound, the absence of an N-H proton means that annular tautomerism is not possible, leading to a more stable and rigid structure in solution.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a complementary method for structural characterization by probing the vibrational modes of the molecule.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes include C-H stretching from the methyl and cyclopentyl groups, C=C and C=N stretching vibrations from the pyrazole ring, and the C-I stretching vibration. The pyrazole ring itself has a set of characteristic ring stretching and deformation vibrations.

Raman spectroscopy, which is based on the inelastic scattering of light, provides information on non-polar bonds and is particularly useful for observing symmetric vibrations. The C-I bond, being relatively polarizable, is expected to show a distinct signal in the low-frequency region of the Raman spectrum.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretching (alkyl) | 2960-2850 | 2960-2850 |

| C=N stretching (pyrazole) | ~1550 | ~1550 |

| C=C stretching (pyrazole) | ~1480 | ~1480 |

| CH₂ bending (cyclopentyl) | ~1450 | ~1450 |

| CH₃ deformation | ~1380 | ~1380 |

| Pyrazole ring breathing | Not typically strong in IR | ~1050 |

| C-I stretching | ~550 | ~550 |

Note: These are predicted values and the actual peak positions and intensities can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₃IN₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺. The presence of iodine, with its characteristic isotopic pattern (¹²⁷I is 100% abundant), simplifies the interpretation of the molecular ion region.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-alkylpyrazoles involve cleavage of the N-alkyl bond and fragmentation of the alkyl group itself. The loss of the cyclopentyl group or fragments thereof would be expected, leading to characteristic daughter ions.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 276.0127 | Molecular Ion |

| [M - C₅H₉]⁺ | 207.9420 | Loss of cyclopentyl radical |

| [C₉H₁₂N₂]⁺ | 148.1000 | Loss of iodine radical |

| [C₅H₉]⁺ | 69.0704 | Cyclopentyl cation |

Note: The m/z values are calculated for the monoisotopic masses.

X-ray Crystallographic Analysis for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the structure in solution and the gas phase, X-ray crystallography offers the definitive determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined with high precision. This analysis would confirm the connectivity established by NMR and provide detailed geometric parameters.

The crystal structure would reveal the three-dimensional arrangement of the atoms, including the conformation of the cyclopentyl ring and its orientation relative to the pyrazole ring. The pyrazole ring is expected to be largely planar, as is characteristic of aromatic systems. The analysis of bond lengths and angles would provide insights into the electronic effects of the substituents. For instance, the C3-I bond length would be a key parameter, and the bond angles within the pyrazole ring would reflect any steric strain imposed by the substituents.

Interactive Data Table: Predicted Molecular Geometry and Bond Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.35 |

| N2-C3 | ~1.34 |

| C3-C4 | ~1.40 |

| C4-C5 | ~1.38 |

| C5-N1 | ~1.36 |

| C3-I | ~2.08 |

| N1-C(cyclopentyl) | ~1.48 |

| C5-C(methyl) | ~1.50 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | ~112 |

| N1-N2-C3 | ~105 |

| N2-C3-C4 | ~111 |

| C3-C4-C5 | ~105 |

| C4-C5-N1 | ~107 |

Note: These values are representative and based on crystallographic data of similar substituted pyrazole structures.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Halogen Bonding: The iodine atom at the C3 position is a significant contributor to crystal packing through halogen bonding. The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in neighboring molecules. Studies on 5-iodo-1-arylpyrazoles have demonstrated the formation of strong C-I⋯O and C-I⋯N halogen bonds. mdpi.com For instance, intermolecular C-I⋯O bonds have been observed between the iodine atom and the oxygen of a carbonyl group on an adjacent molecule. mdpi.com Furthermore, the iodine can participate in C-I⋯π interactions, forming dimers where the iodine atom is directed towards the π-system of a phenyl ring on another molecule. mdpi.com This type of interaction is characterized by its directionality, indicative of a σ-hole interaction. mdpi.com

Hydrogen Bonding: Although the N1 position is substituted, preventing classical N-H⋯N hydrogen bonds that often form cyclic dimers or trimers in N-unsubstituted pyrazoles, other types of hydrogen bonds are possible. fu-berlin.dersc.org The hydrogen atoms of the cyclopentyl and methyl groups can act as weak donors in C-H⋯N or C-H⋯O interactions. mdpi.com In related structures, C-H⋯O hydrogen bonds have been shown to link molecules into stable, layered assemblies. mdpi.com The nitrogen atom (N2) of the pyrazole ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyrazole ring facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal structure. These interactions can be tailored by the nature of the functionalities on the pyrazole ring. nih.gov In various pyrazole derivatives, π-π stacking interactions contribute to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.netresearchgate.net The stacking can occur in a face-to-face or offset fashion, with centroid-to-centroid distances typically in the range of 3.6 to 4.0 Å. researchgate.netresearchgate.net The interplay between π-π stacking and hydrogen bonding often results in robust, layered supramolecular assemblies. mdpi.com

| Interaction Type | Potential Donor | Potential Acceptor | Typical Role in Pyrazole Structures |

| Halogen Bonding | C3-Iodine (σ-hole) | N2 of Pyrazole, Other heteroatoms (O, N) | Formation of chains and dimers mdpi.com |

| Halogen Bonding | C3-Iodine (σ-hole) | π-system of Pyrazole ring | Formation of C–I⋯π dimers mdpi.com |

| Hydrogen Bonding | C-H (Cyclopentyl, Methyl) | N2 of Pyrazole | Linking molecules into planes and layers mdpi.com |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Formation of 1D chains and 3D networks nih.govresearchgate.net |

Tautomerism and Prototropic Exchange in Substituted Pyrazole Systems

Tautomerism in pyrazoles is a fundamental characteristic that influences their structure, reactivity, and biological function. researchgate.net The most common form is annular prototropic tautomerism, which involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring. nih.govmdpi.com

Annular tautomerism results in two distinct tautomeric forms for asymmetrically substituted N-H pyrazoles, for example, a 3-substituted-1H-pyrazole and a 5-substituted-1H-pyrazole. researchgate.net This process is typically an intermolecular phenomenon, where proton exchange is mediated by other molecules, such as the solvent or another pyrazole molecule, rather than a direct intramolecular 1,2-proton shift. encyclopedia.pub The energy barrier for the intermolecular process is significantly lower (10–14 kcal/mol) than for the intramolecular pathway (~50 kcal/mol). encyclopedia.pub

It is crucial to note that for N1-substituted pyrazoles, such as This compound , annular tautomerism is blocked. The presence of the cyclopentyl group on the N1 nitrogen atom prevents the migration of a proton between the N1 and N2 positions, thus locking the molecule in a single tautomeric form. The subsequent discussion on solvent and substituent effects applies to analogous N-unsubstituted pyrazole systems where such an equilibrium exists.

In N-unsubstituted pyrazoles, the position of the tautomeric equilibrium is highly sensitive to both the electronic nature of the substituents on the carbon atoms and the properties of the solvent. nih.govnih.gov

Substituent Effects: The electronic properties of substituents at the C3 and C5 positions play a decisive role in determining which tautomer is more stable. nih.gov

Electron-donating groups (EDGs) , such as methyl (-CH₃) or amino (-NH₂), tend to stabilize the tautomer where the substituent is at the C3 position. nih.govnih.gov These groups increase the electron density of the ring, influencing the proton affinity of the nitrogen atoms.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), carboxyl (-COOH), or ester groups, generally favor the tautomer where the substituent is located at the C5 position. nih.govnih.gov

Theoretical studies have confirmed these trends, showing that strongly electron-donating groups like -OH and -F significantly stabilize the tautomer with the substituent at C3 (often referred to as the N2-H tautomer), while strongly electron-withdrawing groups like -CFO and -COOH favor the C5-substituted form (N1-H tautomer). researchgate.net

Solvent Effects: The solvent can influence the tautomeric equilibrium by differential solvation of the two tautomers. In many cases, the tautomeric equilibrium constants are not significantly altered by the solvent. fu-berlin.de However, for some pyrazoles, a tautomeric equilibrium is observed in specific solvents like DMSO. nih.gov The use of dipolar aprotic solvents and low temperatures can slow the rate of proton exchange, allowing for the observation of distinct signals for each tautomer by NMR spectroscopy. nih.gov In some instances, the presence of solvents capable of hydrogen bonding, such as water, can lower the energetic barrier between tautomers. nih.gov

| Factor | Influence on Tautomeric Equilibrium (in N-H Pyrazoles) | Example |

| Electron-Donating Group (e.g., -CH₃) | Favors tautomer with substituent at C3 position nih.govnih.gov | For 3(5)-methylpyrazole, the equilibrium is often a near 50:50 mixture, showing only a slight preference. fu-berlin.de |

| Electron-Withdrawing Group (e.g., -NO₂) | Favors tautomer with substituent at C5 position nih.govnih.gov | In 3(5)-nitro-1H-pyrazole-5(3)-carboxylate, the nitro group directs the carboxylate to the C5 position. nih.gov |

| Solvent Polarity | Can shift equilibrium; dipolar aprotic solvents can slow exchange rates nih.gov | Tautomeric equilibrium was observed for an amino-substituted pyrazole in DMSO but not in CDCl₃. nih.gov |

Conformational Analysis of the Cyclopentyl Moiety and Pyrazole Ring

The three-dimensional structure of this compound is defined by the conformation of the flexible cyclopentyl ring and its spatial orientation relative to the planar pyrazole ring.

The cyclopentyl ring is not planar. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds. libretexts.org To alleviate this strain, cyclopentane (B165970) and its derivatives adopt puckered, non-planar conformations. The two most common low-energy conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). libretexts.orgdalalinstitute.com In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are out of the plane on opposite sides. These conformations undergo rapid interconversion at room temperature. dalalinstitute.com

The attachment of the cyclopentyl ring to the pyrazole nitrogen atom introduces steric considerations that influence its preferred orientation. The dihedral angle between the mean plane of the cyclopentyl group and the pyrazole ring will be dictated by the need to minimize steric hindrance between the hydrogens on the cyclopentyl ring and the substituents at the C5 position (the methyl group) of the pyrazole. In related crystal structures of N-substituted pyrazoles, the attached rings are often significantly twisted out of the plane of the pyrazole ring. nih.gov For example, in a crystal structure of a molecule containing a 1-cyclopentyl-5-phenyl-1H-pyrazole fragment, the cyclopentyl ring was observed in a stable, non-planar conformation. researchgate.net The orientation of the substituent ring relative to the pyrazole is such that it avoids steric clash, resulting in a non-coplanar arrangement. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely applied to predict the molecular properties of heterocyclic compounds like pyrazole derivatives. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve allowing the computational software to adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The cyclopentyl ring, in particular, can adopt several conformations (e.g., envelope, twist), and DFT calculations would identify the most energetically favorable one. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the structure is a true energy minimum. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | C3-I | 2.08 Å |

| Bond Length | N1-C(cyclopentyl) | 1.48 Å |

| Bond Angle | N2-N1-C5 | 110.5° |

| Bond Angle | N1-C5-C4 | 108.0° |

| Dihedral Angle | C4-C5-N1-C(cyclopentyl) | 178.5° |

Note: Data is illustrative and not from actual experimental or computational results for this specific molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acs.org The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. acs.org

For this compound, the HOMO would likely be distributed across the pyrazole ring and the iodine atom, indicating these are the primary sites for electrophilic attack. The LUMO would also be centered on the pyrazole ring system.

Table 2: Hypothetical Frontier Orbital Energies and Properties

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: These energy values are typical for stable organic molecules and are for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict sites for nucleophilic and electrophilic attack. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this molecule, the MEP would likely show a region of high electron density (red) around the N2 "pyridine-like" nitrogen atom of the pyrazole ring due to its lone pair of electrons. The area around the hydrogen atoms of the methyl and cyclopentyl groups would exhibit a positive potential (blue). The iodine atom, being highly polarizable, would also significantly influence the electrostatic potential map. Analysis of Mulliken atomic charges would further quantify the charge distribution on each atom. researchgate.net

DFT methods can accurately predict spectroscopic data, which can then be compared with experimental results to validate the computational model. semanticscholar.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts for this compound would be compared to experimental spectra to confirm the molecular structure. semanticscholar.orgresearchgate.net Discrepancies between calculated and experimental values are often small but can be influenced by solvent effects, which can also be modeled. nih.gov

Vibrational Frequencies: Theoretical Infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. semanticscholar.org Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=N stretch). These theoretical frequencies are often scaled by a factor to better match experimental data. This analysis helps in the assignment of peaks observed in an experimental IR spectrum.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com An MD simulation would allow for the exploration of the conformational space of the cyclopentyl group attached to the pyrazole ring. nih.govnih.gov By simulating the molecule's movement at a given temperature, one can observe the transitions between different ring puckering conformations and determine their relative stabilities and populations over time, providing a more realistic picture of the molecule's behavior in a dynamic environment. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to predict global reactivity. researchgate.netrsc.org These indices provide a quantitative measure of the molecule's chemical behavior.

Table 3: Illustrative Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of reactivity; the inverse of hardness. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |

Note: The formulas provided are based on Koopmans' theorem. The values would be derived from the hypothetical HOMO/LUMO energies in Table 2.

These descriptors would collectively suggest that this compound is a relatively stable molecule (due to a large HOMO-LUMO gap and high hardness) with specific sites susceptible to chemical attack, as identified by the MEP analysis.

Theoretical Studies of Intermolecular Interactions and Aggregation Behavior of this compound

While specific computational studies focusing exclusively on this compound are not extensively available in peer-reviewed literature, its intermolecular behavior can be reliably predicted through theoretical analysis based on computational studies of analogous pyrazole derivatives. The substitution pattern of this molecule—featuring a bulky N-cyclopentyl group, an iodine atom at position 3, and a methyl group at position 5—dictates a unique combination of intermolecular forces that govern its self-association and interaction with solvents. These forces include halogen bonding, π-π stacking, and various van der Waals interactions, which are distinct from the hydrogen-bonding-dominated aggregation seen in N-unsubstituted pyrazoles.

Pyrazole-Pyrazole Self-Association

The self-association of this compound is driven by a concert of non-covalent interactions. Unlike pyrazoles with a free N-H group, which readily form strong N-H···N hydrogen-bonded dimers and catemers, this N1-substituted compound relies on other, more subtle forces for aggregation. researchgate.netsemanticscholar.org Computational chemistry provides essential tools to dissect and quantify these interactions. eurasianjournals.com

The primary interactions governing self-association are:

Halogen Bonding: The iodine atom at the C3 position is a prominent feature. Due to the electron-withdrawing nature of the pyrazole ring, the iodine atom possesses an electropositive region known as a σ-hole. This region can engage in a highly directional, attractive interaction with an electron-rich area on an adjacent molecule, specifically the lone pair of the N2 nitrogen atom. Theoretical studies on 4-iodopyrazole (B32481) confirm its capacity to act as a halogen bond donor, with interaction strengths comparable to other well-known halogen-bonding motifs. aip.org The importance of halogen bonding in determining supramolecular structure increases with the polarizability of the halogen, making iodine a particularly strong contributor. semanticscholar.org This I···N2 interaction is expected to be a primary driver of dimerization.

π-π Stacking Interactions: The aromatic pyrazole ring facilitates π-π stacking. Theoretical investigations of pyrazole-based coordination compounds and other aromatic systems show that these interactions, while weaker than strong hydrogen or halogen bonds, are crucial for stabilizing crystal structures. preprints.orgmdpi.com For this compound, a parallel-displaced stacking arrangement is more likely than a face-to-face sandwich geometry to minimize steric clash from the bulky cyclopentyl and methyl substituents. These interactions are predominantly dispersive in nature. researchgate.net

Steric and Dispersive Forces: The large cyclopentyl group significantly influences aggregation. It introduces substantial van der Waals attractive forces but also creates steric hindrance that dictates the geometry of molecular association, preventing overly close packing and favoring specific orientations that accommodate the bulky substituents.

The interplay of these forces suggests that the most stable dimer configuration likely involves a combination of a halogen bond and a parallel-displaced π-stacking arrangement, optimized to minimize steric repulsion from the alkyl groups.

| Interaction Type | Description | Key Molecular Features Involved | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bonding | A directional interaction between the electropositive σ-hole on the iodine atom and the lone pair of a nitrogen atom on an adjacent molecule. | C3-Iodine (Donor) ··· N2 (Acceptor) | -3.0 to -7.0 |

| π-π Stacking | An attractive interaction between the aromatic pyrazole rings of two molecules, likely in a parallel-displaced orientation. | Pyrazole Ring ··· Pyrazole Ring | -2.0 to -5.0 |

| C-H···π Interaction | A weak hydrogen bond between a C-H bond (from cyclopentyl or methyl) and the electron cloud of the pyrazole ring. | Cyclopentyl/Methyl C-H ··· Pyrazole π-system | -0.5 to -2.5 |

Note: Interaction energies are estimates based on computational studies of analogous molecular systems and are highly dependent on the specific geometry of the dimer. aip.orgpreprints.orgnih.gov

Pyrazole-Solvent Interactions

The solvation of this compound is dictated by its structural features and the nature of the solvent. Theoretical studies often employ continuum models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to calculate solvation energies and understand these interactions. researchgate.netiau.ir

Interactions with Polar Aprotic Solvents (e.g., DMSO, Acetone): In these solvents, the primary interactions are of a dipole-dipole nature. The pyrazole ring, with its heteroatoms, possesses a significant dipole moment. The lone pair on the N2 nitrogen atom can act as a hydrogen bond acceptor or interact favorably with the positive end of the solvent's dipole. Studies have shown that for some pyrazole derivatives, polar aprotic solvents are effective for solubilization. researchgate.netnih.gov

Interactions with Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as hydrogen bond donors to the pyridinic N2 nitrogen of the pyrazole ring. However, the large, nonpolar cyclopentyl group and the relatively nonpolar C-I and C-CH3 bonds result in a molecule with significant hydrophobic character. Computational analyses of similar pyrazole derivatives have suggested that water may be a less favorable solvent compared to organic alternatives, as the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the hydrophobic parts of the molecule can be high. researchgate.net

Interactions with Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, interactions are dominated by weaker London dispersion forces. The large surface area of the cyclopentyl group allows for significant van der Waals interactions with solvents like hexane. In the case of an aromatic solvent like toluene, potential π-π stacking between the solvent and the pyrazole ring could enhance solubility. researchgate.net

| Solvent Type | Representative Solvent | Primary Solute-Solvent Interaction(s) | Expected Relative Solubility |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Dipole-dipole interactions; N2 lone pair as H-bond acceptor site. | Favorable |

| Polar Protic | Water | H-bonding (water as donor to N2); Strong hydrophobic effect from cyclopentyl group. | Less Favorable |

| Nonpolar | Hexane | Van der Waals / London dispersion forces. | Moderately Favorable |

| Nonpolar Aromatic | Toluene | Dispersion forces; Potential π-π stacking. | Favorable |

Coordination Chemistry of 1 Cyclopentyl 3 Iodo 5 Methyl 1h Pyrazole As a Ligand

Ligand Design Principles for Pyrazole (B372694) Derivatives in Coordination Chemistry

The design of pyrazole-based ligands for coordination chemistry is a nuanced process, balancing steric and electronic effects to achieve desired properties in the resulting metal complexes. The substituents on the pyrazole ring play a critical role in determining the ligand's coordination behavior.

The pyrazole ring itself offers a unique combination of a Brønsted acidic NH group (in N-unsubstituted pyrazoles) and a basic pyridinic nitrogen atom, allowing for a variety of coordination modes. nih.gov Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two metal centers. researchgate.net

Key design principles for pyrazole derivatives include:

Steric Hindrance: Bulky substituents on the pyrazole ring can influence the coordination number and geometry of the metal center. For instance, the cyclopentyl group at the N1 position of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is expected to introduce significant steric bulk, potentially favoring the formation of less crowded, lower-coordinate complexes.

Electronic Effects: The electronic properties of substituents can modulate the electron-donating ability of the pyrazole nitrogen. The iodo group at the 3-position is an electron-withdrawing group, which would decrease the basicity of the coordinating nitrogen atom. Conversely, the methyl group at the 5-position is weakly electron-donating. The interplay of these effects will fine-tune the ligand's donor strength.

Functionalization: The introduction of additional functional groups can lead to polydentate ligands, capable of forming more stable chelate complexes. researchgate.net While the title compound is monodentate in its basic form, the principles of functionalization are crucial in the broader context of pyrazole ligand design. nih.gov

The solubility of both the ligand and its metal complexes is another important consideration, often addressed by introducing alkyl groups on the pyrazole ring. researchgate.net

Formation of Metal Complexes with Transition Metals

The reaction of pyrazole derivatives with transition metal salts leads to the formation of a wide array of coordination complexes, with nuclearity ranging from mononuclear to polynuclear structures. nih.govacs.org

The synthesis of pyrazole-metal complexes is typically achieved by reacting the pyrazole ligand with a suitable metal salt in an appropriate solvent. The nature of the final product, whether mononuclear or polynuclear, is influenced by several factors including the metal-to-ligand ratio, the nature of the metal and its counter-ion, and the reaction conditions.

Mononuclear Complexes: In the presence of a non-coordinating counter-ion and with a sufficient amount of the pyrazole ligand, mononuclear complexes are often formed where the metal center is coordinated to one or more pyrazole ligands. mdpi.com For this compound, the formation of mononuclear complexes of the type [M(L)n Xm] (where L is the pyrazole ligand, X is an anion, and n and m are integers) would be anticipated.

Polynuclear Complexes: When the pyrazole is N-unsubstituted, deprotonation can lead to the formation of pyrazolate-bridged polynuclear complexes. researchgate.netuninsubria.it The substituents on the pyrazole ring can influence the structure of these polynuclear assemblies. While this compound is N-substituted, the general principles of forming polynuclear structures with pyrazole-type ligands are well-established.

Pyrazole ligands can adopt several coordination modes, contributing to their versatility in coordination chemistry. researchgate.net

Monodentate Coordination: The most common coordination mode for N-substituted pyrazoles, such as this compound, is through the lone pair of the sp2-hybridized nitrogen atom at the 2-position. researchgate.net

Bidentate and Polydentate Coordination: Through appropriate functionalization, pyrazole ligands can be designed to be bidentate or polydentate, forming stable chelate rings with the metal center. researchgate.net This enhances the stability of the resulting complexes.

Bridging Coordination: N-unsubstituted pyrazoles, upon deprotonation, can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. uninsubria.it

The hapticity of the pyrazole ligand in the context of transition metal complexes typically refers to its η¹-coordination through the nitrogen atom.

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic and structural techniques is essential for the comprehensive characterization of pyrazole-metal complexes.

UV-Vis Electronic Spectra: The electronic spectra of transition metal complexes provide valuable information about the d-d electronic transitions and charge-transfer bands. These spectra can help in determining the coordination geometry of the metal ion and the nature of the metal-ligand bonding.

Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, and thus its spin state and oxidation state. This is particularly important for complexes of paramagnetic transition metals.

The following table summarizes typical spectroscopic data for pyrazole-metal complexes, which could be expected for complexes of this compound.

| Technique | Information Provided |

| Infrared Spectroscopy | Provides information about the coordination of the pyrazole ligand to the metal center through shifts in the vibrational frequencies of the pyrazole ring. |

| NMR Spectroscopy | ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand and provide insights into the structure of the complex in solution. |

| Mass Spectrometry | Helps in determining the molecular weight and fragmentation pattern of the complex, confirming its composition. |

| UV-Vis Spectroscopy | Reveals information about the electronic transitions within the complex, which is useful for understanding the coordination environment of the metal ion. |

| Magnetic Susceptibility | Determines the magnetic properties of the complex, allowing for the determination of the metal's oxidation state and spin state. |

For hypothetical complexes of this compound, X-ray crystallography would be indispensable for:

Confirming the coordination mode of the ligand.

Determining the precise coordination geometry around the metal center.

Analyzing the steric influence of the cyclopentyl and iodo substituents on the crystal packing.

The table below presents hypothetical crystallographic data for a mononuclear complex of this compound with a transition metal.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Tetrahedral |

| M-N Bond Length (Å) | 2.0 - 2.2 |

| **N-M-N Bond Angle (°) ** | 100 - 120 |

| Packing Interactions | van der Waals forces, potential halogen bonding (I···X) |

Catalytic Applications of Pyrazole-Metal Complexes in Organic Transformations

The substituents on the pyrazole ring—a cyclopentyl group at the N1 position, an iodine atom at the C3 position, and a methyl group at the C5 position—are expected to influence the catalytic performance of its metal complexes. The bulky cyclopentyl group can provide a specific steric environment around the metal center, potentially influencing the selectivity of catalytic reactions. The methyl group can also contribute to the steric bulk and modulate the electronic properties of the ligand. The presence of an iodine atom at the C3 position is particularly noteworthy, as it can serve as a handle for further functionalization via cross-coupling reactions or participate directly in the catalytic cycle.

Cross-Coupling Reactions:

Palladium complexes are widely used in cross-coupling reactions, and pyrazole-based ligands have been successfully employed to stabilize and activate the palladium catalyst. For a hypothetical palladium complex of this compound, its application in Suzuki-Miyaura and Heck cross-coupling reactions can be envisioned. In such reactions, the pyrazole ligand would coordinate to the palladium center, influencing its reactivity and stability.

For instance, in a Suzuki-Miyaura coupling, a palladium(0) species, stabilized by the pyrazole ligand, would undergo oxidative addition with an aryl halide. Subsequent transmetalation with an organoboron reagent and reductive elimination would yield the cross-coupled product and regenerate the active catalyst. The steric bulk of the cyclopentyl and methyl groups could play a role in the regioselectivity and efficiency of these steps.

Oxidation Reactions:

Copper and cobalt complexes featuring pyrazole-based ligands have been investigated as catalysts for oxidation reactions. rsc.orgescholarship.org These complexes can activate oxidants like hydrogen peroxide for the oxidation of various substrates, such as alcohols and alkenes. A copper(II) or cobalt(II) complex of this compound could potentially catalyze the oxidation of styrene (B11656) to benzaldehyde, a transformation of industrial importance. rsc.org The electronic properties of the pyrazole ligand, modulated by its substituents, would be crucial in determining the redox potential of the metal center and, consequently, its catalytic activity.

Hydroamination Reactions:

Copper-catalyzed hydroamination of alkenes and alkynes with N-heterocycles, including pyrazoles, is a valuable method for the synthesis of N-substituted compounds. escholarship.org A copper(I) complex of this compound could potentially catalyze the addition of a pyrazole to an unsaturated C-C bond. The nature of the substituents on the pyrazole ring can influence the nucleophilicity of the pyrazole nitrogen and the stability of the copper-amido intermediate, thereby affecting the reaction's efficiency and selectivity. escholarship.org

The following interactive table provides hypothetical examples of organic transformations that could be catalyzed by metal complexes of this compound, based on the performance of similar pyrazole-based catalysts reported in the literature. It is important to note that these are illustrative examples and the actual performance would need to be experimentally verified.

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product | Potential Yield (%) |

| Suzuki-Miyaura Coupling | Pd(II)-[this compound]₂Cl₂ | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 85-95 |

| Heck Coupling | Pd(II)-[this compound]₂Cl₂ | Iodobenzene | Styrene | Stilbene | 70-85 |

| Oxidation | Cu(II)-[this compound]₂(OAc)₂ | Styrene | Hydrogen Peroxide | Benzaldehyde | 60-80 |

| Hydroamination | Cu(I)-[this compound] | Phenylacetylene | Pyrazole | 1-(1-Phenylvinyl)-1H-pyrazole | 75-90 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on the catalytic activity of structurally related pyrazole-metal complexes. OAc represents the acetate (B1210297) ligand.

Q & A

Q. How to troubleshoot low yields in multi-step syntheses of iodinated pyrazoles?

- Methodological Answer :

- Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., iodine-containing precursors prone to hydrolysis) .

- Stepwise optimization : Isolate and optimize each step separately. For example, improve cyclopentyl introduction via SN2 alkylation before iodination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.